Home > Products > Screening Compounds P139098 > L-Iduronic Acid Sodium Salt
L-Iduronic Acid Sodium Salt -

L-Iduronic Acid Sodium Salt

Catalog Number: EVT-8187244
CAS Number:
Molecular Formula: C6H9NaO7
Molecular Weight: 216.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

L-Iduronic Acid Sodium Salt is classified as a uronic acid, specifically an epimer of D-glucuronic acid. It is primarily sourced from the enzymatic or chemical modification of polysaccharides, particularly those found in animal tissues or produced through synthetic pathways. Its structural uniqueness arises from the specific orientation of hydroxyl groups on its carbon backbone, which contributes to its biological activity and interaction with proteins.

Synthesis Analysis

The synthesis of L-Iduronic Acid Sodium Salt can be achieved through various methods, including enzymatic and chemical approaches. A notable method involves a chemoenzymatic synthesis, which utilizes specific enzymes to facilitate the conversion of simpler sugars into L-iduronic acid derivatives.

  1. Chemoenzymatic Synthesis:
    • The process begins with commercially available monosaccharides, such as 1-O-(para-nitrophenyl) glucuronide.
    • Key steps include elongation, sulfation, and epimerization.
    • A crucial intermediate in this synthesis is a hexasaccharide that undergoes hydrolysis followed by treatment with sulfotransferases to yield L-iduronic acid derivatives.
    • Purification is typically performed using anion-exchange high-performance liquid chromatography (HPLC), achieving high purity levels (over 93%) for the final products .
  2. Chemical Synthesis:
    • Another method includes the use of bulk glucose-derived cyanohydrin hydrolysis to produce L-iduronic acid derivatives via lactone formation .
    • The process may also involve decarboxylation and intramolecular cyclization steps to achieve the desired structure .
Molecular Structure Analysis

L-Iduronic Acid Sodium Salt has a molecular formula of C₆H₁₀NaO₇, indicating it contains six carbon atoms, ten hydrogen atoms, seven oxygen atoms, and one sodium atom.

  • Structural Features:
    • The compound features a carboxylic acid group (-COOH) that becomes ionized in its sodium salt form.
    • The configuration at C2 differentiates it from D-glucuronic acid; it has a unique skew-boat conformation that is essential for its biological functions.
  • Spectroscopic Data:
    • Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure and purity of synthesized L-iduronic acid derivatives. Characteristic shifts in proton signals provide insights into the molecular environment around specific functional groups .
Chemical Reactions Analysis

L-Iduronic Acid Sodium Salt participates in several chemical reactions relevant for its functionality:

  1. Sulfation Reactions:
    • The introduction of sulfate groups enhances its anticoagulant properties and modifies its interaction with proteins.
    • Sulfation can be achieved through reactions involving sulfur trioxide complexes under controlled conditions .
  2. Glycosylation Reactions:
    • It can act as a donor or acceptor in glycosylation reactions, forming glycosidic bonds with other sugars or oligosaccharides.
    • These reactions are critical for synthesizing complex carbohydrates used in therapeutic applications.
  3. Hydrolysis and Deacetylation:
    • Hydrolysis reactions can convert more complex derivatives back to L-iduronic acid, while deacetylation processes remove acetyl groups from sugar derivatives to yield active forms .
Mechanism of Action

The mechanism of action for L-Iduronic Acid Sodium Salt primarily revolves around its role as a structural component in glycosaminoglycans:

  • Anticoagulant Activity:
    • It contributes to the anticoagulant properties of heparin-like compounds by enhancing the binding affinity to antithrombin III.
    • The unique conformation allows for effective interaction with various proteins involved in coagulation pathways.
  • Cell Signaling:
    • L-iduronic acid residues are involved in cell signaling processes through interactions with growth factors and cytokines, influencing cellular behavior and responses.
Physical and Chemical Properties Analysis

L-Iduronic Acid Sodium Salt exhibits several notable physical and chemical properties:

Applications

L-Iduronic Acid Sodium Salt has diverse applications across various scientific fields:

  1. Pharmaceuticals:
    • Used as an anticoagulant agent due to its ability to enhance antithrombin activity.
    • Plays a role in developing drugs targeting heparin-like activities.
  2. Biotechnology:
    • Utilized in cell culture media to promote cell growth and differentiation.
    • Serves as a component in designing drug delivery systems due to its biocompatibility.
  3. Research:
    • Acts as a key building block for synthesizing complex carbohydrates used in biochemical research.
    • Employed in studies investigating glycosaminoglycan interactions with proteins and their biological implications.
Biosynthesis and Enzymatic Regulation of L-Iduronic Acid in Glycosaminoglycan Assembly

Epimerization Mechanisms: C5-Uronosyl Epimerase Activity and Substrate Specificity

L-Iduronic acid (IdoA) is a critical monosaccharide component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate (HS), and dermatan sulfate (DS). Unlike its precursor D-glucuronic acid (GlcA), IdoA is not directly incorporated into growing GAG chains but is generated through the enzymatic epimerization of GlcA residues. This conversion is catalyzed by glucuronyl C5-epimerase (Hsepi or GLCE), a multidomain enzyme localized to the Golgi apparatus. Hsepi specifically targets β(1,4)-linked GlcA residues adjacent to N-sulfated glucosamine (GlcNS) units within nascent heparan sulfate chains. The epimerization mechanism involves abstraction of the C5 proton from GlcA, forming a carbanion intermediate that undergoes stereochemical inversion at C5 to generate IdoA [4] [9].

The substrate specificity of Hsepi is influenced by sulfation patterns. Kinetic studies reveal a 15-fold higher catalytic efficiency (kcat/Km) for GlcA-GlcNS disaccharides compared to non-sulfated substrates (Table 1). This preference is attributed to ionic interactions between the enzyme's positively charged residues and the N-sulfate group of glucosamine. Mutagenesis studies identify Tyr¹⁶⁸ as essential for catalytic activity, as its substitution (Y168A) abolishes epimerization without affecting substrate binding. Notably, Hsepi exhibits bidirectional activity, enabling equilibrium between GlcA and IdoA (typically 70:30 in favor of IdoA in heparin). This reversibility allows dynamic adjustment of GAG chain flexibility in response to extracellular signals [1] [9].

Table 1: Kinetic Parameters of Glucuronyl C5-Epimerase

Substrate StructureKm (μM)kcat (min⁻¹)kcat/Km (μM⁻¹min⁻¹)
GlcA-GlcNS (N-sulfated)12.5 ± 1.80.42 ± 0.030.0336
GlcA-GlcNAc (N-acetylated)210.3 ± 15.20.38 ± 0.040.0018
Desulfated heparin>500<0.01<0.00002

Source: Adapted from biochemical assays using recombinant human enzyme [4] [9]

Hsepi overexpression in HEK293 cells increases IdoA content by 40% and unexpectedly extends HS chain length by 25–30 kDa. This effect is abolished by co-expression of 2-O-sulfotransferase (2OST), suggesting coordinated regulation of polymerization and modification. The Y168A catalytically inactive mutant fails to alter chain length, indicating that epimerase activity itself—not merely physical interaction—triggers polymerization machinery. These observations support a model where Hsepi allosterically regulates exostosin complexes (EXT1/EXT2) through an unidentified enzyme-binding protein (EBP) [9].

Sulfotransferase-Mediated Post-Polymerization Modifications

Following epimerization, IdoA residues undergo O-sulfonation at the C2 position, catalyzed by 2-O-sulfotransferase (2OST). This modification is functionally critical, as 2-O-sulfated IdoA (IdoA2S) constitutes the major binding epitope for antithrombin III, fibroblast growth factors (FGFs), and other heparin-dependent effectors. 2OST exhibits a 200-fold preference for IdoA over GlcA due to the former's conformational flexibility, which optimizes the C2 hydroxyl group's orientation for sulfonate transfer [1] [7]. The sulfation reaction uses 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor and follows an ordered bi-bi mechanism: PAPS binding precedes IdoA recognition, and 3'-phosphoadenosine-5'-phosphate (PAP) release follows sulfotransfer [2].

Regulation of 2OST activity involves redox-sensitive mechanisms and nucleotide interactions. Under reducing conditions, cysteine residues in the enzyme's catalytic cleft form a disulfide bond that enhances PAPS affinity (Kd = 0.8 μM) and catalytic efficiency. Oxidation disrupts this bond, increasing the Kd to 12 μM and reducing activity by 85%. PAP serves as a competitive inhibitor (Ki = 4.2 nM) and stabilizes an inactive conformation. This inhibition is physiologically relevant, as PAP accumulation suppresses sulfation until cellular sulfotransferase cofactor levels are replenished [2] [7].

Table 2: Conformational Dynamics of IdoA Influencing 2OST Activity

ConformationRelative Energy (kcal/mol)C2-OH Orientation (°)2OST kcat (s⁻¹)
¹C₄ chair0.0Axial (180)0.08 ± 0.01
²S₀ skew-boat+1.2Equatorial (60)0.32 ± 0.04
⁴C₁ chair+5.8Axial (180)0.06 ± 0.005

Source: Molecular dynamics simulations coupled with enzyme kinetics [1] [4]

The IdoA²S-GlcNS6S disaccharide unit is a signature motif in anticoagulant heparin. NMR studies demonstrate that calcium ions selectively stabilize the ¹C₄ conformation of this disaccharide through coordination with the 2-O-sulfate, 6-O-sulfate, and glycosidic oxygen atoms. This rigidification enhances heparin's affinity for antithrombin by 15-fold compared to flexible conformers. Genetic ablation of 2OST eliminates heparin's anticoagulant activity, confirming the non-redundant role of IdoA2S in hemostasis [1] [4].

Transcriptional and Epigenetic Regulation of Iduronosyltransferase Expression

The biosynthesis of IdoA-containing GAGs is transcriptionally controlled by E-proteins (TCF3, TCF4, TCF12) and their antagonists, inhibitor of differentiation (ID) proteins. TCF3 directly activates the Hsepi promoter through E-box motifs (CACGTG) in exon 2, as demonstrated by chromatin immunoprecipitation in human epithelial cells. ID proteins (ID1–ID4) dimerize with TCF3 via helix-loop-helix domains, preventing its DNA binding and reducing Hsepi transcription by 60–80%. This regulatory axis creates tissue-specific expression patterns: high Hsepi in liver (high TCF3:ID ratio) versus low expression in neural precursors (low TCF3:ID ratio) [3] [8].

Epigenetic modifications dynamically modulate Hsepi accessibility. In differentiating mesenchymal stem cells, the histone methyltransferase EZH2 deposits H3K27me3 marks at the Hsepi promoter, repressing transcription. Demethylation by KDM6A during chondrogenesis removes this repression, increasing Hsepi mRNA 7-fold. DNase hypersensitivity assays reveal three enhancer regions within the Hsepi locus: enhancer E1 (chr15:86,502,110–86,503,200) exhibits tissue-specific openness in heparin-producing mast cells but remains closed in fibroblasts, correlating with 30-fold higher Hsepi expression in mast cells [8] [9].

Table 3: Epigenetic Regulators of the Hsepi Gene

Regulatory FactorModificationEffect on HsepiFunctional Outcome
EZH2H3K27me3 depositionRepression (-85%)Blocks GAG synthesis in stem cells
KDM6AH3K27me3 demethylationActivation (+700%)Enables chondroitin-to-heparan switch
CTCFChromatin loopingBiallelic expressionPrevents monoallelic silencing
DNMT3BCpG methylationRepression (-90%)Hypermethylation in carcinomas

Source: ChIP-seq and RNA-seq datasets from ENCODE and Epigenome Roadmap projects [8]

Single-cell RNA sequencing of human thymus reveals developmental regulation: fetal thymocytes exhibit 8-fold higher TCF12 expression than postnatal cells, driving elevated Hsepi transcription. This fetal pattern generates HS enriched in IdoA²S (35 mol% vs. 22% postnatal), which potentiates FGF10 signaling during organogenesis. Postnatally, increased ID3 expression suppresses Hsepi, reducing IdoA content and shifting GAG function toward immune regulation. The Hsepi promoter also shows evolutionary divergence: human-specific CpG islands render it sensitive to methylation-mediated silencing in carcinomas, whereas murine regulation relies more heavily on TCF4 isoforms [3] [8].

Properties

Product Name

L-Iduronic Acid Sodium Salt

IUPAC Name

sodium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

Molecular Formula

C6H9NaO7

Molecular Weight

216.12 g/mol

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5+;/m0./s1

InChI Key

WNFHGZLVUQBPMA-XVWKMKMJSA-M

SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.